N-(5-fluoro-1H-indazol-3-yl)acetamide
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Overview
Description
“N-(5-fluoro-1H-indazol-3-yl)acetamide” is a compound that contains an indazole moiety . Indazole is a heterocyclic aromatic organic compound that is a part of many natural products and marketed drugs . It has been found to have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Synthesis Analysis
The synthesis of indazole-containing compounds has been a subject of interest due to their broad range of chemical and biological properties . Various synthetic approaches have been developed, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Molecular Structure Analysis
Indazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indazole-containing compounds have been found to show a broad range of chemical reactions due to their diverse biological activities . They have been used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .Physical And Chemical Properties Analysis
Indazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Inhibitor of RIP2 Kinase
The compound is a part of a highly potent and selective inhibitor of RIP2 Kinase . RIP2 is a kinase enzyme that plays a crucial role in the immune response to infection and inflammation. Inhibitors of this enzyme can potentially be used to treat conditions related to overactive immune responses .
Antiviral Activity
Indazole derivatives, which include the mentioned compound, have shown antiviral activity . They have been tested against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Agents
Indazole derivatives have also been found to possess anti-inflammatory properties . They have been tested in different experimental models and have shown promising results .
Anticancer Activity
Indazole derivatives have been found to inhibit cell growth, making them potential anticancer agents . For example, one derivative was found to be effective against colon and melanoma cell lines .
Antidepressant Properties
Indazole-containing compounds have been associated with antidepressant properties . This makes them potential candidates for the development of new antidepressant drugs .
Antibacterial Agents
Indazole derivatives have shown moderate-to-high activity against various bacterial cultures, including Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli .
Parkinson’s Disease Research
A novel compound containing the indazole moiety has been synthesized and labeled with fluorine-18 (18F) for the development of a positron emission tomography (PET) imaging agent . This could potentially be used in the research and diagnosis of Parkinson’s disease .
Antihypertensive Properties
Indazole-containing compounds have been associated with antihypertensive properties . This makes them potential candidates for the development of new antihypertensive drugs .
Future Directions
The future directions for “N-(5-fluoro-1H-indazol-3-yl)acetamide” and similar compounds could involve further exploration of their medicinal properties for the treatment of various pathological conditions . There is a great importance of heterocyclic ring containing drugs , and thus, these compounds could be potential candidates for the development of novel drugs .
Mechanism of Action
Target of Action
The primary target of N-(5-fluoro-1H-indazol-3-yl)acetamide is the RIP2 kinase . RIP2 kinase is a central component of the innate immune system and enables downstream signaling following activation of the pattern recognition receptors NOD1 and NOD2, leading to the production of inflammatory cytokines .
Mode of Action
N-(5-fluoro-1H-indazol-3-yl)acetamide interacts with its target, RIP2 kinase, inhibiting its activity . This inhibition disrupts the downstream signaling that leads to the production of inflammatory cytokines .
Biochemical Pathways
The compound affects the NOD1 and NOD2 signaling pathways . These pathways are involved in the innate immune response, and their activation leads to the production of inflammatory cytokines. By inhibiting RIP2 kinase, N-(5-fluoro-1H-indazol-3-yl)acetamide disrupts these pathways, potentially reducing inflammation .
Result of Action
The inhibition of RIP2 kinase by N-(5-fluoro-1H-indazol-3-yl)acetamide disrupts the production of inflammatory cytokines . This disruption can potentially lead to a reduction in inflammation, which could be beneficial in the treatment of conditions characterized by excessive inflammation .
properties
IUPAC Name |
N-(5-fluoro-1H-indazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5(14)11-9-7-4-6(10)2-3-8(7)12-13-9/h2-4H,1H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLVUNKKKOMRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC2=C1C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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